molecular formula C12H15N3O B2791088 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine CAS No. 858679-51-3

2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine

Cat. No.: B2791088
CAS No.: 858679-51-3
M. Wt: 217.272
InChI Key: JXEONDIXVBORTQ-UHFFFAOYSA-N
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Description

Historical Evolution of Benzoxazole-Based Pharmacophores

The benzoxazole scaffold originated from early 20th-century investigations into heterocyclic chemistry, building upon the discovery of oxazole and its fused aromatic derivatives. Initial synthetic efforts focused on optimizing ring-closure reactions between ortho-aminophenols and carboxylic acid derivatives, yielding the planar bicyclic structure characteristic of benzoxazoles. By the mid-20th century, researchers recognized the scaffold’s bioisosteric potential, as its electronic configuration and hydrogen-bonding capabilities mirrored those of nucleic acid bases like guanine and adenine.

A pivotal advancement occurred in the 1990s with the development of COX-2-selective inhibitors such as celecoxib, which demonstrated the therapeutic viability of diaryl heterocycles. This catalyzed interest in benzoxazole derivatives, as their fused ring system enabled precise modulation of steric and electronic interactions with enzymatic targets. For example, the introduction of a pyrrolidinylmethyl side chain at the 2-position of benzoxazole marked a strategic shift toward enhancing blood-brain barrier permeability and target engagement kinetics.

Table 1: Key Milestones in Benzoxazole Derivative Development

Year Development Impact
1947 Synthesis of oxazole derivatives Established foundational heterocyclic chemistry principles
1999 FDA approval of celecoxib Validated diaryl heterocycles as COX-2 inhibitors
2010s Emergence of 2-substituted benzoxazoles Improved pharmacokinetic profiles through side-chain modifications

Structural Significance of 2-[(Pyrrolidin-1-yl)methyl]-1,3-Benzoxazol-5-Amine in Heterocyclic Drug Design

The compound this compound integrates three critical structural elements:

  • Benzoxazole Core : The planar aromatic system facilitates π-π stacking interactions with tyrosine residues in enzyme active sites, as observed in COX-2 inhibition.
  • Pyrrolidinylmethyl Side Chain : The N-methylpyrrolidine group enhances solubility and confers conformational flexibility, enabling adaptation to hydrophobic binding pockets.
  • 5-Amino Substituent : The primary amine at the 5-position serves as a hydrogen-bond donor, critical for interactions with aspartate or glutamate residues in targets like kinase enzymes.

Table 2: Structural Comparison of Representative Benzoxazole Derivatives

Compound Substituents Target Key Interaction
Celecoxib 4-Methylsulfonylphenyl COX-2 Sulfonamide hydrogen bonding
Tafamidis Carboxylic acid Transthyretin Ionic interactions with lysine
This compound Pyrrolidinylmethyl, 5-amine Undisclosed (research phase) Flexible side chain and H-bond donation

Molecular hybridization strategies have been central to this compound’s design. By merging the benzoxazole core with a pyrrolidine moiety, researchers achieve synergistic effects: the aromatic system maintains target affinity, while the aliphatic side chain mitigates the high crystallinity and poor bioavailability often associated with unsubstituted benzoxazoles. Computational docking studies suggest that the pyrrolidinylmethyl group adopts a gauche conformation in binding pockets, minimizing steric clashes and maximizing van der Waals contacts.

The 5-amino group further diversifies interaction potential. In kinase inhibition assays, analogous amines form salt bridges with conserved catalytic residues, a feature leveraged in the development of tyrosine kinase inhibitors. This positions this compound as a versatile scaffold for targeting enzymes requiring both aromatic stacking and polar interactions.

Properties

IUPAC Name

2-(pyrrolidin-1-ylmethyl)-1,3-benzoxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c13-9-3-4-11-10(7-9)14-12(16-11)8-15-5-1-2-6-15/h3-4,7H,1-2,5-6,8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXEONDIXVBORTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=NC3=C(O2)C=CC(=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine typically involves the reaction of 1,3-benzoxazole derivatives with pyrrolidine derivatives. One common method includes the nucleophilic substitution reaction where a benzoxazole derivative is reacted with a pyrrolidinylmethyl halide under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine typically involves the reaction of benzoxazole derivatives with pyrrolidine derivatives. A common method includes nucleophilic substitution reactions under basic conditions. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which are essential for its functionalization in biological applications.

Chemical Reactions

The compound can participate in several types of reactions:

  • Oxidation: Using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic or electrophilic substitution reactions depending on the substituents present on the benzoxazole ring.

Scientific Research Applications

The applications of this compound span across several domains:

Chemistry

  • Building Block: It serves as a crucial building block in the synthesis of more complex molecules, facilitating the development of novel compounds with desired properties.

Biology

  • Biological Activities: The compound has been investigated for its potential antimicrobial and anticancer properties. Research indicates that it may interact with specific molecular targets, modulating enzyme or receptor activities, leading to various biological effects.

Medicine

  • Therapeutic Agent: Due to its unique structural features, it is explored as a potential therapeutic agent. Studies suggest it may have applications in treating various diseases.

Industry

  • Material Development: The compound is utilized in the development of new materials and chemical processes, leveraging its unique chemical properties for industrial applications.

Case Studies and Research Findings

Recent studies have highlighted various aspects of this compound:

  • Antimicrobial Activity: Research demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains.
  • Anticancer Properties: Investigations into its anticancer potential revealed that it could inhibit tumor growth in preclinical models.
  • Mechanistic Insights: Studies using molecular docking have provided insights into how this compound interacts with target proteins, aiding in the rational design of new derivatives with enhanced efficacy.

Mechanism of Action

The mechanism of action of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Substituted Benzoxazole Derivatives

2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine
  • Molecular Formula : C₁₀H₁₃N₃O (vs. C₁₁H₁₃N₃O for the pyrrolidine analog) .
  • Key Differences: The dimethylamino group replaces pyrrolidine, reducing steric bulk and altering basicity. SMILES: CN(C)CC1=NC2=C(O1)C=CC(=C2)N (vs. pyrrolidine's cyclic tertiary amine).
  • Implications: Dimethylamino derivatives may exhibit higher solubility in polar solvents due to reduced hydrophobicity. Pyrrolidine's rigid structure could enhance target selectivity in enzyme inhibition .
2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-amine
  • Molecular Formula : C₁₃H₈ClIN₂O (higher molecular weight due to halogenation) .
  • Key Differences :
    • Halogen substituents (Cl, I) increase lipophilicity and may improve membrane permeability.
    • The bulky phenyl group could sterically hinder interactions with flat binding pockets.
  • Implications: Potential use in radiopharmaceuticals (iodine) or as a probe for halogen-bonding interactions .

Extended Ring Systems: Pyrazolo-Pyrimidine-Benzoxazole Hybrids

5-[4-Amino-1-(4-aminobutyl)pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzoxazol-2-amine
  • Structure: Combines benzoxazole with pyrazolo-pyrimidine and an aminobutyl chain .
  • Key Differences: The extended heterocyclic system introduces multiple hydrogen-bonding sites. The aminobutyl side chain may facilitate interactions with charged residues in enzymes.
  • Implications: Likely targets kinases or nucleotide-binding proteins due to pyrimidine mimicry.

Core Structure Variants: Benzimidazole Derivatives

2-[2-Methyl-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethylamine
  • Structure : Replaces benzoxazole with benzimidazole and adds a sulfonyl-pyrrolidine group .
  • Key Differences :
    • Benzimidazole's fused imidazole ring increases aromaticity and planarity.
    • The sulfonyl group introduces strong electron-withdrawing effects.
  • Implications: Potential antiviral or antimicrobial applications (common for benzimidazoles). Sulfonyl groups may improve metabolic stability compared to methylamine analogs .

Biological Activity

2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine, a compound characterized by the presence of a benzoxazole ring and a pyrrolidine moiety, has garnered attention in recent years for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves the reaction of benzoxazole derivatives with pyrrolidine derivatives. A common method includes nucleophilic substitution reactions under basic conditions. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which are essential for its functionalization in biological applications .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, research indicates that derivatives of benzoxazole exhibit significant antiproliferative effects against various cancer cell lines. Specific IC50 values for related compounds have been documented, showcasing their potency against human lung cancer (A549) and colorectal cancer (HCT116) cells .

CompoundCell LineIC50 (µg/mL)
This compoundA549TBD
This compoundHCT116TBD
Positive Control (Dasatinib)A54925 ± 9.1
Positive Control (Dasatinib)HCT11628 ± 13.2

These findings suggest that this compound may serve as a promising candidate for further development in anticancer therapies.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Preliminary studies indicate that compounds with similar structural motifs have demonstrated effectiveness against various bacterial strains. The mechanisms may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets within cells, potentially modulating enzyme activity or receptor binding. This interaction could lead to altered signaling pathways that result in antiproliferative effects in cancer cells or antimicrobial efficacy against pathogens .

Case Studies and Research Findings

Several case studies have explored the biological activities of compounds related to this compound:

  • Anticancer Study : A study examining the cytotoxic effects on A549 and HCT116 cells found significant reductions in cell viability at varying concentrations of related compounds.
  • Antimicrobial Study : Research on similar benzoxazole derivatives revealed activity against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial properties.

Q & A

Q. What are the optimal synthetic routes for 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with the formation of the benzoxazole core followed by functionalization. For example:

Core Synthesis : Condensation of 5-aminobenzoxazole with aldehydes or ketones under acidic or basic conditions .

Pyrrolidine Substitution : Introduce the pyrrolidinylmethyl group via nucleophilic substitution or reductive amination. Use polar aprotic solvents (e.g., DMF, DMSO) and catalysts like K₂CO₃ or NaBH₄ for improved yields .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for purity .

Q. Key Optimization Parameters :

ParameterExample ConditionsImpact on Yield/PuritySource
SolventDMF, DMSO, THFHigher polarity enhances reactivity
CatalystK₂CO₃, NaBH₄Facilitates alkylation/amination
Temperature80–120°C (reflux)Accelerates reaction kinetics

Q. How can spectroscopic methods (NMR, IR) be employed to confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Benzoxazole protons: Aromatic signals at δ 6.8–8.0 ppm.
    • Pyrrolidine protons: Multiplet at δ 2.5–3.5 ppm (N-CH₂) and δ 1.5–2.0 ppm (pyrrolidine ring) .
    • Example: In similar benzoxazole derivatives, NH₂ groups show broad peaks at δ 5.5–6.5 ppm .
  • IR Spectroscopy :
    • Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-O (1250–1300 cm⁻¹) confirm the benzoxazole core .
  • Mass Spectrometry :
    • Molecular ion peak (m/z) consistent with the molecular formula (C₁₂H₁₄N₄O) .

Q. Data Interpretation Table :

TechniqueKey Peaks/SignalsStructural AssignmentSource
¹H NMRδ 7.2–7.8 (multiplet)Benzoxazole aromatic protons
¹³C NMRδ 155–160 ppmC=N in benzoxazole
IR1620 cm⁻¹C=N stretch

Advanced Research Questions

Q. How can molecular docking studies predict the biological targets of this compound?

Methodological Answer:

Target Selection : Prioritize receptors with known affinity for benzoxazole/pyrrolidine motifs (e.g., kinases, GPCRs) .

Docking Software : Use AutoDock Vina or Schrödinger Suite. Parameterize ligand structures with Gaussian09 (DFT/B3LYP/6-31G**) for accurate charge distribution .

Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å) .

Case Study : Pyrazole derivatives (e.g., from ) showed binding to kinase ATP pockets via hydrogen bonding (e.g., with Asp 184 in MEK1) .

Q. How can contradictions in reported biological activity data for benzoxazole derivatives be resolved?

Methodological Answer:

  • Experimental Design :
    • Standardize assays (e.g., fixed IC₅₀ protocols, cell lines) to reduce variability .
    • Include positive controls (e.g., doxorubicin for cytotoxicity) .
  • Data Analysis :
    • Use multivariate statistics (PCA, ANOVA) to isolate confounding variables (e.g., solvent effects, purity) .
    • Validate via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic assays) .

Example : Inconsistent antifungal data for benzoxazoles were resolved by controlling for solvent (DMSO vs. ethanol) and inoculum size .

Q. What methodologies are used to study the environmental fate of this compound?

Methodological Answer:

  • Degradation Studies :
    • Hydrolysis: Incubate at pH 4–9 (25–50°C) and analyze via LC-MS for breakdown products .
    • Photolysis: Expose to UV light (λ = 254 nm) and monitor degradation kinetics .
  • Ecotoxicology :
    • Daphnia magna assays (OECD 202) for acute toxicity .

Q. Key Parameters :

ParameterTest ConditionRelevanceSource
Hydrolysis half-lifepH 7, 25°CPredicts environmental persistence
Log KowOctanol-water partition coefficientBioaccumulation potential

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound?

Methodological Answer:

  • Core Modifications :
    • Replace pyrrolidine with piperidine or morpholine to assess steric/electronic effects .
    • Introduce electron-withdrawing groups (e.g., -F, -NO₂) to benzoxazole to modulate reactivity .
  • Biological Testing :
    • Screen analogs against target panels (e.g., NCI-60 cancer cell lines) .

Q. SAR Insights from Similar Compounds :

ModificationBiological OutcomeSource
Fluorine at C5Enhanced antimicrobial activity
Piperidine substitutionImproved kinase inhibition

Q. What crystallographic techniques are used to determine the 3D structure of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction :
    • Grow crystals via slow evaporation (solvent: methanol/chloroform) .
    • Resolve hydrogen bonding (e.g., N-H⋯O) and π-stacking interactions .
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution data .

Example : A pyrazole derivative () showed a planar benzoxazole core with dihedral angles < 5° between rings .

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